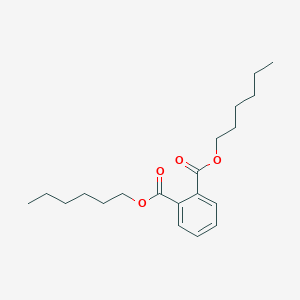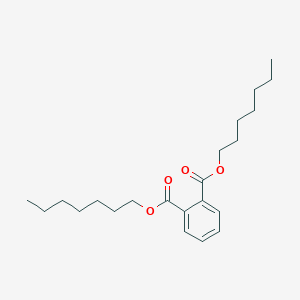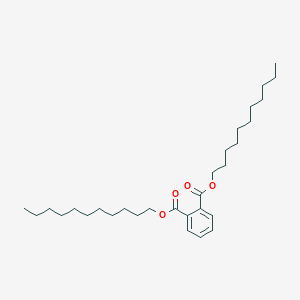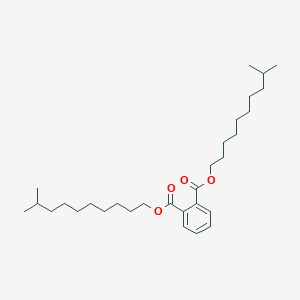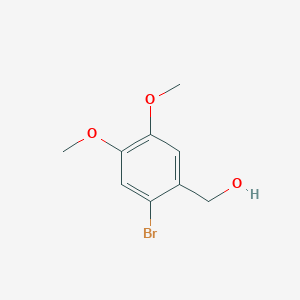
(2-ブロモ-4,5-ジメトキシフェニル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-4,5-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H11BrO3 and a molecular weight of 247.09 g/mol It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with a hydroxymethyl group
科学的研究の応用
(2-Bromo-4,5-dimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: It is used in the development of new materials and as a building block in the synthesis of various chemical products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4,5-dimethoxyphenyl)methanol typically involves the bromination of 4,5-dimethoxybenzyl alcohol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetone under reflux conditions . The reaction proceeds with high selectivity and yield, making it a preferred method for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for (2-Bromo-4,5-dimethoxyphenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
(2-Bromo-4,5-dimethoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 2-Bromo-4,5-dimethoxybenzaldehyde or 2-Bromo-4,5-dimethoxybenzoic acid.
Reduction: 4,5-Dimethoxyphenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
作用機序
The mechanism of action of (2-Bromo-4,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are involved in neurological and metabolic processes . The inhibition of these enzymes can lead to therapeutic effects in the treatment of neurological disorders.
類似化合物との比較
Similar Compounds
2-Bromo-4,5-dimethoxyphenethylamine: Similar structure but with an ethylamine group instead of a hydroxymethyl group.
2-Bromo-4,5-dimethoxybenzyl alcohol: Similar structure but without the bromine atom.
2-Bromo-4,5-dimethoxyphenylacetic acid: Similar structure but with an acetic acid group instead of a hydroxymethyl group.
Uniqueness
(2-Bromo-4,5-dimethoxyphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
特性
IUPAC Name |
(2-bromo-4,5-dimethoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4,11H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZSRNYOXRHPHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347198 |
Source


|
| Record name | (2-Bromo-4,5-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54370-00-2 |
Source


|
| Record name | (2-Bromo-4,5-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is 2-Bromo-4,5-dimethoxybenzyl alcohol used in organic synthesis?
A: 2-Bromo-4,5-dimethoxybenzyl alcohol serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules like alkaloids. One example is its use in the synthesis of (±)-Lycoramine and (±)-Maritidine, Amaryllidaceae alkaloids. The compound is first converted to an organoiron electrophile, which then undergoes a series of reactions to form the core structure of the target alkaloids [].
Q2: Can 2-Bromo-4,5-dimethoxybenzyl alcohol be further modified for specific applications?
A: Yes, the bromine atom and the hydroxyl group present in 2-Bromo-4,5-dimethoxybenzyl alcohol offer opportunities for further chemical modification. For instance, the bromine atom can be substituted with various aryl groups through alkylation reactions, as demonstrated in the synthesis of novel diaryl methanes []. Subsequently, these diaryl methanes can be converted into bromophenol derivatives, compounds with potential inhibitory effects on enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) [].
Q3: Are there any known enzymatic reactions involving 2-Bromo-4,5-dimethoxybenzyl alcohol as a substrate?
A: While not directly involved as a substrate, a study demonstrated that Manganese peroxidase (MnP) from Phanerochaete chrysosporium could brominate veratryl (3,4-dimethoxybenzyl) alcohol to produce 2-bromo-4,5-dimethoxybenzyl alcohol []. This finding suggests potential enzymatic pathways for the synthesis or modification of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
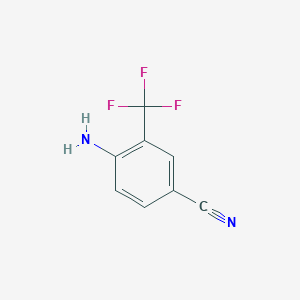
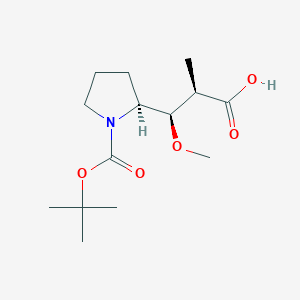
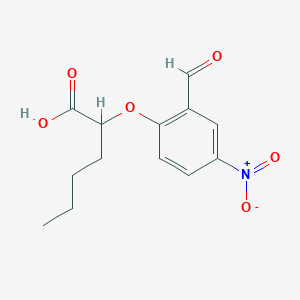
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)
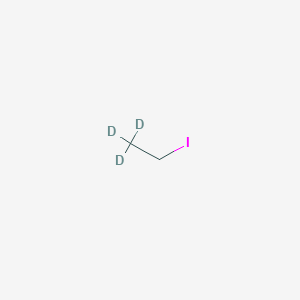
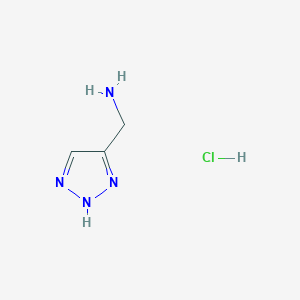

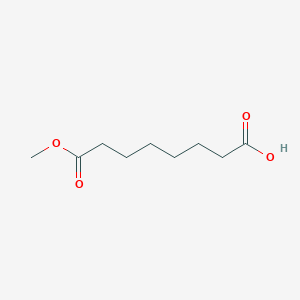
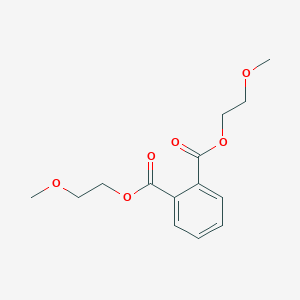
![3-[1-[3-(Hydroxy)propyl]-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-2,5-furandione Acetate](/img/structure/B32754.png)
